Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 93187-48-5
VCID: VC16241164
InChI: InChI=1S/C13H12N2O5/c1-3-19-13(16)11-8(2)20-14-12(11)9-5-4-6-10(7-9)15(17)18/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C13H12N2O5
Molecular Weight: 276.24 g/mol

Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate

CAS No.: 93187-48-5

Cat. No.: VC16241164

Molecular Formula: C13H12N2O5

Molecular Weight: 276.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate - 93187-48-5

Specification

CAS No. 93187-48-5
Molecular Formula C13H12N2O5
Molecular Weight 276.24 g/mol
IUPAC Name ethyl 5-methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C13H12N2O5/c1-3-19-13(16)11-8(2)20-14-12(11)9-5-4-6-10(7-9)15(17)18/h4-7H,3H2,1-2H3
Standard InChI Key ZMBHVHOIKPLZPO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered isoxazole ring substituted at positions 3, 4, and 5. The 3-nitrophenyl group at position 3 introduces electron-withdrawing effects, while the ethyl ester at position 4 enhances solubility in organic solvents. Key structural identifiers include:

PropertyValue
IUPAC NameEthyl 5-methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylate
Canonical SMILESCCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)N+[O-])C
InChI KeyZMBHVHOIKPLZPO-UHFFFAOYSA-N
Topological Polar Surface Area98.15 Ų
LogP (Partition Coefficient)3.26

The nitro group at the meta position of the phenyl ring contributes to the compound’s planar geometry, facilitating π-π stacking interactions in biological systems.

Spectroscopic Characterization

While explicit spectral data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) for this compound is limited in publicly available literature, analogous isoxazole derivatives exhibit characteristic signals:

  • Isoxazole protons: Resonances between δ 6.0–7.0 ppm in 1H^1\text{H}-NMR due to deshielding by the adjacent oxygen and nitrogen atoms .

  • Ester carbonyl: Strong IR absorption near 1720 cm1^{-1} .

  • Nitro group: UV-Vis absorbance maxima in the 250–300 nm range.

Synthesis and Manufacturing Processes

Historical Synthesis

Early synthetic routes, documented in 1960 by Caradonna and Stein, involved cyclocondensation of ethyl ethoxymethyleneacetoacetate with hydroxylamine derivatives . This method, while foundational, often yielded isomeric impurities due to non-specific attack during cyclization .

Modern Methodologies

Contemporary approaches optimize yield and purity through stepwise isolation:

  • Formation of ethyl ethoxymethyleneacetoacetate: Reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride at 100–110°C .

  • Cyclization: Treatment with hydroxylamine sulfate under controlled conditions (−20°C to 10°C) to minimize isomer formation .

  • Nitrophenyl introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-nitrophenyl group.

Critical Challenges:

  • Isomeric byproducts (e.g., ethyl-3-methylisoxazole-4-carboxylate) may constitute up to 10.4% of crude product without careful temperature control .

  • Purification via distillation or recrystallization is essential to achieve pharmaceutical-grade purity.

Activity TypeModel SystemIC50_{50} / MIC
Anti-inflammatoryRAW 264.7 macrophages12.5 μM
Antibacterial (Gram-positive)S. aureus8 μg/mL
AntiproliferativeHeLa cells25 μM

These findings suggest therapeutic potential, though metabolic stability and toxicity profiles require further investigation.

Applications in Medicinal Chemistry and Materials Science

Drug Development

The ethyl ester group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid metabolite . Structural analogs are being explored as:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): Reduced gastrointestinal toxicity compared to traditional NSAIDs.

  • Antitubercular agents: Synergistic activity with first-line drugs like isoniazid.

Functional Materials

The nitro group’s electron-deficient nature enables applications in:

  • Organic semiconductors: As electron-transport layers in OLEDs.

  • Coordination polymers: Ligand for transition metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}).

Case Studies and Historical Research

Early Discoveries

Pioneering work by Caradonna and Stein (1960) demonstrated the compound’s synthesis via cyclocondensation, albeit with low yields (32–45%) . This laid the groundwork for modern optimization strategies.

Patent Innovations

A 2002 patent (US20030139606A1) detailed improved synthetic protocols for related isoxazole derivatives, emphasizing temperature-controlled steps to suppress isomer formation . Though focused on a trifluoromethyl analog, the methodology informs current practices for nitro-substituted variants .

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